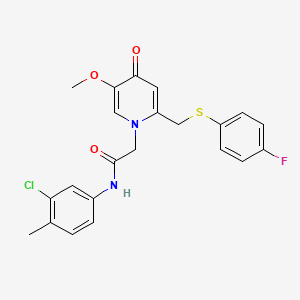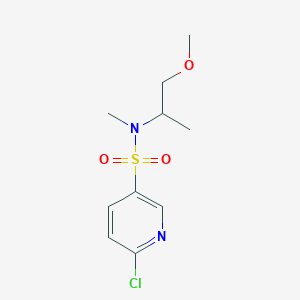
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family. It was developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines and growth factors. By blocking JAK activity, 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in disease activity and inflammation.
Biochemical and Physiological Effects
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. It reduces the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also inhibits the activation of immune cells such as T cells and B cells, leading to a reduction in autoantibody production and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data for researchers to analyze. However, 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has some limitations. It is a potent inhibitor of JAK enzymes, which are involved in several signaling pathways, and its use may lead to off-target effects. Additionally, its long-term safety and efficacy in humans are still being evaluated.
Direcciones Futuras
There are several future directions for the research and development of 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide. One direction is to explore its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to investigate its combination with other immunomodulatory agents to enhance its efficacy and reduce its side effects. Finally, further studies are needed to evaluate its long-term safety and efficacy in humans and to identify biomarkers that can predict treatment response.
Métodos De Síntesis
The synthesis of 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide involves several steps. The first step is the preparation of the pyridine-3-sulfonamide intermediate, which is obtained by reacting 3-chloropyridine with sulfonamide in the presence of a base. The next step involves the alkylation of the intermediate with 2-methoxypropyl chloride to produce the desired product. Finally, the product is methylated with methyl iodide to yield 6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide.
Aplicaciones Científicas De Investigación
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, it has shown efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated its effectiveness in reducing disease activity and improving clinical outcomes in patients with these conditions.
Propiedades
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-8(7-16-3)13(2)17(14,15)9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZAUREDKSFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-methoxypropan-2-yl)-N-methylpyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

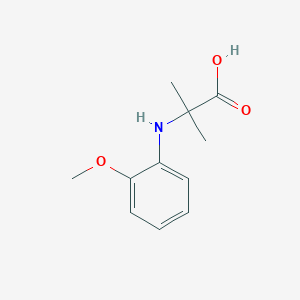

![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)


![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
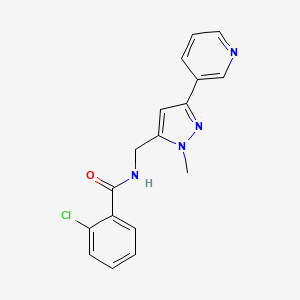
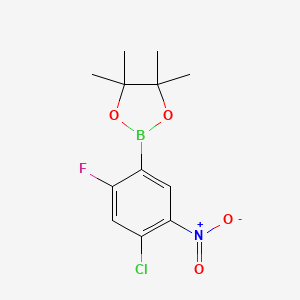
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)
![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)
![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)
